

Atopaxar: A Technical Overview of its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar (formerly known as E5555) is a potent, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1).[1] Developed by Eisai Co., Ltd., it has been investigated for its potential as an antiplatelet agent in the treatment of acute coronary syndrome and coronary artery disease.[2][3] This technical guide provides an in-depth overview of the chemical structure, synthesis, and mechanism of action of **Atopaxar**, tailored for professionals in the field of drug discovery and development.

Chemical Structure

Atopaxar is a complex small molecule with the chemical formula C29H38FN3O5.[4] Its structure features a central ethanone core linking a substituted phenyl ring and an isoindol-1-imine moiety.

Table 1: Chemical Identifiers for Atopaxar



Identifier	Value
IUPAC Name	1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone[4]
SMILES String	CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3= CC(=C(C(=C3)N4CCOCC4)OC)C(C) (C)C)F)OCC[4]
CAS Number	751475-53-3[4]
Molecular Formula	C29H38FN3O5[4]
Molecular Weight	527.63 g/mol [4]

Physicochemical and Pharmacological Properties

Atopaxar's pharmacological activity is centered on its ability to inhibit PAR-1, a key receptor in thrombin-mediated platelet activation.

Table 2: Physicochemical and Pharmacological Data for Atopaxar

Property	Value
Physical State	Solid
IC50 (haTRAP binding to PAR-1)	0.019 μM[5]
Primary Target	Protease-Activated Receptor-1 (PAR-1)[5]

Mechanism of Action: PAR-1 Antagonism

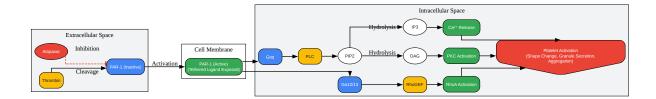
Atopaxar functions as a competitive antagonist at the PAR-1 receptor. Thrombin, a serine protease, is the most potent activator of platelets and plays a crucial role in thrombosis. It cleaves the N-terminal domain of the PAR-1 receptor, exposing a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. This initiates a G-protein-coupled signaling cascade, leading to platelet activation, aggregation, and thrombus formation.



Atopaxar reversibly binds to the PAR-1 receptor, preventing the conformational changes induced by the tethered ligand and thereby blocking downstream signaling. This inhibition of thrombin-induced platelet activation is a key mechanism for its antithrombotic effects.

PAR-1 Signaling Pathway

The following diagram illustrates the thrombin-mediated PAR-1 signaling pathway and the point of inhibition by **Atopaxar**.



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Caption: Thrombin-mediated PAR-1 signaling cascade and inhibition by **Atopaxar**.

Synthesis of Atopaxar

The synthesis of **Atopaxar** is a multi-step process involving the preparation of two key intermediates, which are then coupled to form the final product. While a detailed, step-by-step experimental protocol is not publicly available, the general synthetic strategy can be outlined as follows.

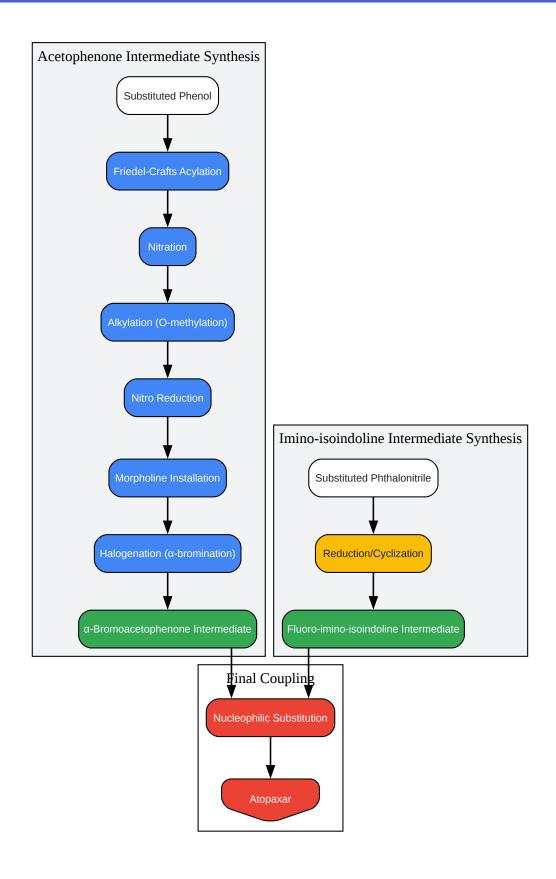
The synthesis can be conceptually divided into the preparation of the substituted acetophenone moiety and the fluoro-imino-isoindoline moiety, followed by their coupling.



Representative Synthetic Scheme

The following diagram provides a high-level overview of a potential synthetic route to **Atopaxar**.





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Caption: High-level synthetic workflow for **Atopaxar**.



Experimental Protocols

Detailed experimental protocols for the synthesis of **Atopaxar** are proprietary to its developers. The synthetic route outlined above is a representation of the key chemical transformations likely involved in its production, based on standard organic chemistry principles and analogous syntheses of related compounds. Researchers attempting to synthesize **Atopaxar** would need to develop and optimize specific reaction conditions for each step.

Conclusion

Atopaxar is a significant molecule in the field of antiplatelet therapy, with a well-defined mechanism of action targeting the PAR-1 receptor. Its complex chemical structure necessitates a multi-step synthesis. This technical guide has provided a comprehensive overview of its chemical properties, mechanism of action, and a plausible synthetic strategy, offering valuable insights for researchers and professionals in drug development. Further research and development in this area may lead to the discovery of new and improved PAR-1 antagonists for the treatment of thrombotic diseases.

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